![molecular formula C19H26N4O2S B12544085 2-[(E)-{4-[(Butan-2-yl)(butyl)amino]phenyl}diazenyl]-4-methoxy-1,3-thiazole-5-carbaldehyde CAS No. 153196-63-5](/img/structure/B12544085.png)
2-[(E)-{4-[(Butan-2-yl)(butyl)amino]phenyl}diazenyl]-4-methoxy-1,3-thiazole-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(E)-{4-[(Butan-2-yl)(butyl)amino]fenil}diazenil]-4-metoxi-1,3-tiazol-5-carbaldehído es un compuesto orgánico complejo que presenta un anillo de tiazol, que es un anillo de cinco miembros que contiene átomos de azufre y nitrógeno
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-[(E)-{4-[(Butan-2-yl)(butyl)amino]fenil}diazenil]-4-metoxi-1,3-tiazol-5-carbaldehído normalmente implica múltiples pasos:
Formación del anillo de tiazol: El anillo de tiazol se puede sintetizar mediante la síntesis de tiazol de Hantzsch, que implica la condensación de α-halocetonas con tioamidas.
Diazotación y acoplamiento: El grupo amino en el anillo de fenilo se somete a diazotación para formar una sal de diazonio, que luego se acopla con el derivado de tiazol para formar el compuesto azo.
Formación de aldehído:
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la optimización de las rutas sintéticas anteriores para asegurar un alto rendimiento y pureza. Esto puede incluir el uso de reactores de flujo continuo y técnicas avanzadas de purificación, como recristalización y cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo aldehído, para formar ácidos carboxílicos.
Reducción: La reducción del grupo azo puede producir el derivado de hidrazina correspondiente.
Sustitución: Las reacciones de sustitución electrofílica pueden ocurrir en el anillo de tiazol, particularmente en la posición 2.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Se pueden utilizar agentes reductores como borohidruro de sodio (NaBH₄) o gas hidrógeno (H₂) en presencia de un catalizador.
Sustitución: Los reactivos electrofílicos como los halógenos (Cl₂, Br₂) y los agentes nitrantes (HNO₃) se utilizan comúnmente.
Productos principales
Oxidación: Ácidos carboxílicos.
Reducción: Derivados de hidrazina.
Sustitución: Derivados de tiazol halogenados o nitrados.
Aplicaciones Científicas De Investigación
2-[(E)-{4-[(Butan-2-yl)(butyl)amino]fenil}diazenil]-4-metoxi-1,3-tiazol-5-carbaldehído tiene diversas aplicaciones en la investigación científica:
Química medicinal: Se estudia su potencial como agente antimicrobiano, antifúngico y anticancerígeno debido a la actividad biológica del anillo de tiazol.
Ciencia de los materiales: El grupo azo del compuesto lo hace útil en el desarrollo de colorantes y pigmentos.
Investigación biológica: Se puede utilizar como una sonda para estudiar las interacciones enzimáticas y las vías celulares.
Mecanismo De Acción
La actividad biológica de este compuesto se debe principalmente a su capacidad de interactuar con varios objetivos moleculares:
Inhibición enzimática: El anillo de tiazol puede inhibir las enzimas uniéndose a sus sitios activos.
Intercalación del ADN: La estructura plana del grupo azo le permite intercalarse en el ADN, interrumpiendo los procesos de replicación y transcripción.
Generación de especies reactivas de oxígeno (ROS): El compuesto puede inducir estrés oxidativo en las células mediante la generación de ROS, lo que lleva a la muerte celular.
Comparación Con Compuestos Similares
Compuestos similares
Sulfadiazina: Un fármaco antimicrobiano con un anillo de tiazol.
Ritonavir: Un fármaco antirretroviral que contiene una porción de tiazol.
Abafungina: Un agente antifúngico con una estructura de tiazol.
Singularidad
2-[(E)-{4-[(Butan-2-yl)(butyl)amino]fenil}diazenil]-4-metoxi-1,3-tiazol-5-carbaldehído es único debido a su combinación de un anillo de tiazol con un grupo azo y un grupo funcional aldehído. Esta estructura única confiere una amplia gama de reactividad química y actividad biológica, lo que lo convierte en un compuesto versátil para diversas aplicaciones.
Propiedades
Número CAS |
153196-63-5 |
|---|---|
Fórmula molecular |
C19H26N4O2S |
Peso molecular |
374.5 g/mol |
Nombre IUPAC |
2-[[4-[butan-2-yl(butyl)amino]phenyl]diazenyl]-4-methoxy-1,3-thiazole-5-carbaldehyde |
InChI |
InChI=1S/C19H26N4O2S/c1-5-7-12-23(14(3)6-2)16-10-8-15(9-11-16)21-22-19-20-18(25-4)17(13-24)26-19/h8-11,13-14H,5-7,12H2,1-4H3 |
Clave InChI |
SUMIFAWDVMTGRK-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(C1=CC=C(C=C1)N=NC2=NC(=C(S2)C=O)OC)C(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2-Benzenedicarboxylic acid, 4-[(4-cyanobenzoyl)amino]-](/img/structure/B12544004.png)
![2-[2-(2-Fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-5-[(E)-phenyldiazenyl]benzoic acid](/img/structure/B12544012.png)
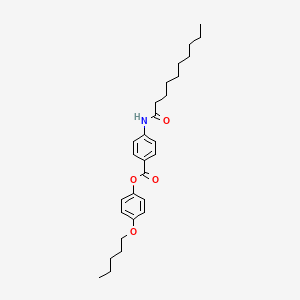
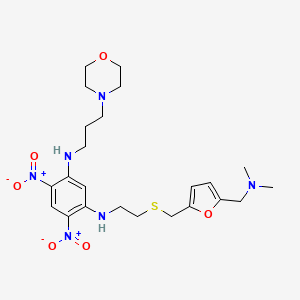
![1,2-Di([1,1'-biphenyl]-4-yl)-1,1,2,2-tetramethyldisilane](/img/structure/B12544053.png)
![1H-Indole-2-carboxylic acid, 5-[4-hydroxy-3-(1-methylethyl)phenoxy]-](/img/structure/B12544060.png)
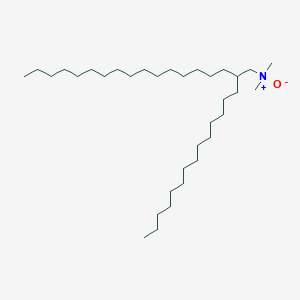
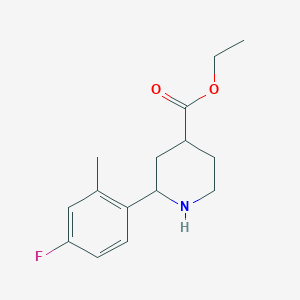
![Spiro[6-oxabicyclo[3.1.0]hexane-3,2'-oxirane]](/img/structure/B12544070.png)
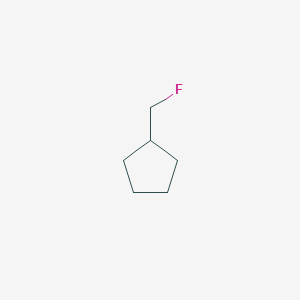
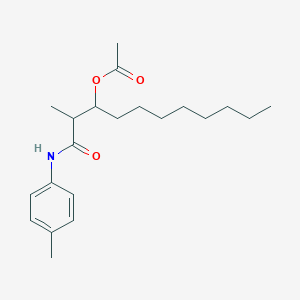
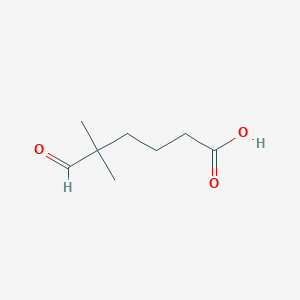

![3,3',7,7'-Tetra(phenanthren-9-yl)-5,5'-spirobi[dibenzo[b,d]silole]](/img/structure/B12544113.png)
